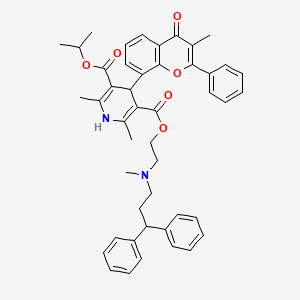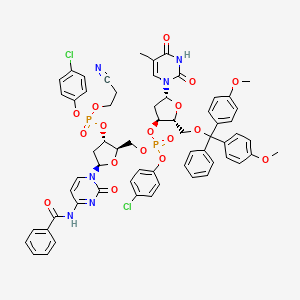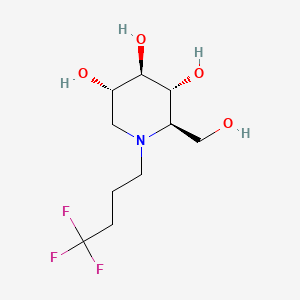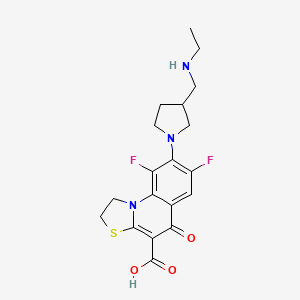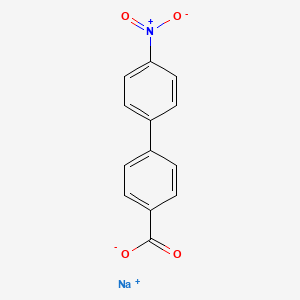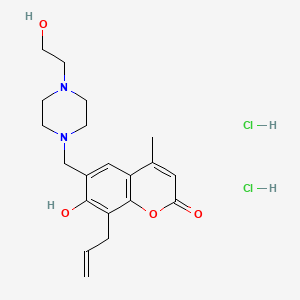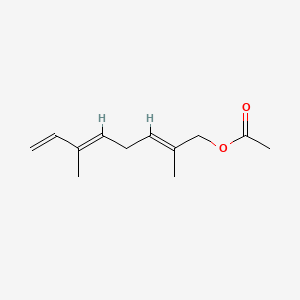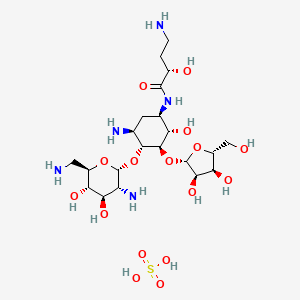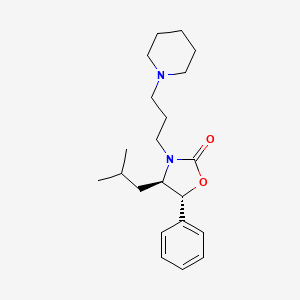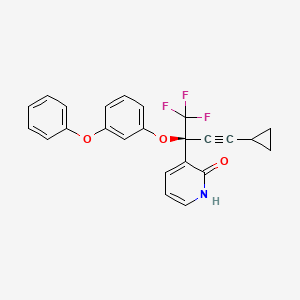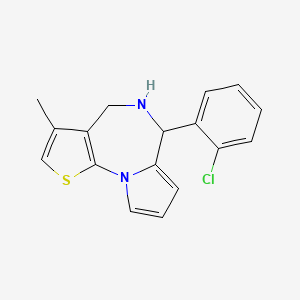
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a heterocyclic compound that contains a fused diazepine ring system. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted thiophene, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in methylene chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to changes in neuronal excitability and neurotransmission, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazodiazepines: Compounds like imidazo[1,5-a][1,4]diazepines share a similar core structure and exhibit comparable pharmacological properties.
Benzodiazepines: Traditional benzodiazepines, such as diazepam, also share structural similarities and are well-known for their anxiolytic and sedative effects.
Uniqueness
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its fused pyrrolo-thieno-diazepine ring system, which imparts distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Número CAS |
137052-93-8 |
|---|---|
Fórmula molecular |
C17H15ClN2S |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
9-(2-chlorophenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C17H15ClN2S/c1-11-10-21-17-13(11)9-19-16(15-7-4-8-20(15)17)12-5-2-3-6-14(12)18/h2-8,10,16,19H,9H2,1H3 |
Clave InChI |
RSIHZRDIXOORLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


